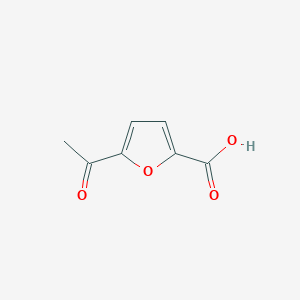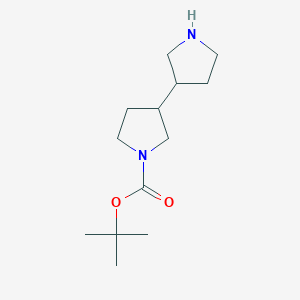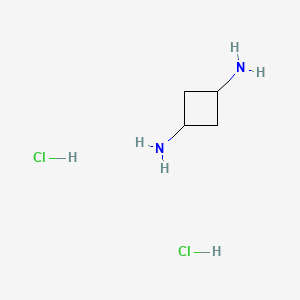
5-Acetylfuran-2-carboxylic acid
概要
説明
5-Acetylfuran-2-carboxylic acid: is an organic compound with the molecular formula C₇H₆O₄. It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl group and a carboxylic acid group attached to the furan ring.
準備方法
Synthetic Routes and Reaction Conditions: 5-Acetylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of furan derivatives. For example, the cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst can produce this compound . This reaction typically occurs under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that optimize yield and purity. The use of transition metal catalysts, such as ZrO₂, is common due to their effectiveness in promoting the desired reactions while minimizing by-products .
化学反応の分析
Types of Reactions: 5-Acetylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-Hydroxymethylfuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 5-Acetylfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is also used in the production of bio-based polymers and other materials. Its derivatives, such as furan-2,5-dicarboxylic acid, are valuable for creating sustainable and environmentally friendly products .
作用機序
The mechanism of action of 5-acetylfuran-2-carboxylic acid and its derivatives depends on their specific applicationsFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .
類似化合物との比較
Furan-2,5-dicarboxylic acid: A derivative used in the production of bio-based polymers.
5-Hydroxymethylfurfural: An intermediate in the synthesis of furan derivatives.
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Uniqueness: 5-Acetylfuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the furan ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
特性
IUPAC Name |
5-acetylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLQSHUTWBHYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)
![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)
![(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2630400.png)
![Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2630401.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)
![6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2630404.png)
![N-(2-CHLOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2630405.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2630412.png)
![4-methyl-5-(2-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2630413.png)
![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)
![11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride](/img/structure/B2630416.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2630417.png)
